
5-(Butan-2-yl)-5-propylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Butan-2-yl)-5-propylimidazolidine-2,4-dione: is an organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and two carbonyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Butan-2-yl)-5-propylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a diketone or diester. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products.
化学反应分析
Types of Reactions: 5-(Butan-2-yl)-5-propylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while reduction can produce partially or fully reduced forms of the compound.
科学研究应用
Chemistry: In chemistry, 5-(Butan-2-yl)-5-propylimidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool for probing biochemical pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: Industrially, the compound can be used in the formulation of specialty chemicals, including agrochemicals, pharmaceuticals, and polymers. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of 5-(Butan-2-yl)-5-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and target, but it generally involves the formation of stable complexes that alter the function of the target molecule.
相似化合物的比较
- 5-(Butan-2-yl)-5-ethylimidazolidine-2,4-dione
- 5-(Butan-2-yl)-5-methylimidazolidine-2,4-dione
- 5-(Butan-2-yl)-5-isopropylimidazolidine-2,4-dione
Comparison: Compared to similar compounds, 5-(Butan-2-yl)-5-propylimidazolidine-2,4-dione exhibits unique properties due to the presence of the propyl group This group can influence the compound’s reactivity, solubility, and interaction with biological targets
属性
CAS 编号 |
5467-68-5 |
|---|---|
分子式 |
C10H18N2O2 |
分子量 |
198.26 g/mol |
IUPAC 名称 |
5-butan-2-yl-5-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H18N2O2/c1-4-6-10(7(3)5-2)8(13)11-9(14)12-10/h7H,4-6H2,1-3H3,(H2,11,12,13,14) |
InChI 键 |
BPHSKCUTPDPMSB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(C(=O)NC(=O)N1)C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


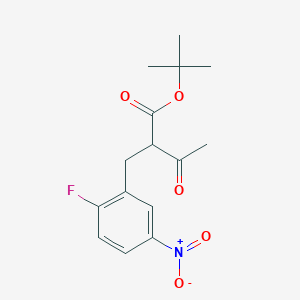

![N-[3-(Naphthalen-1-yl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B12950706.png)
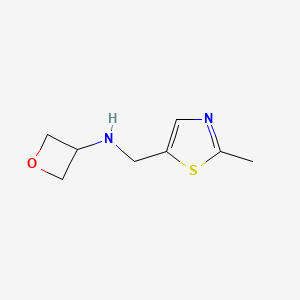
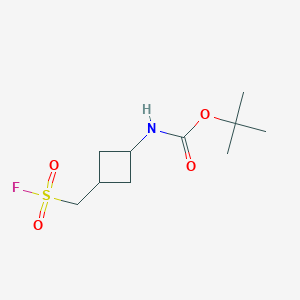
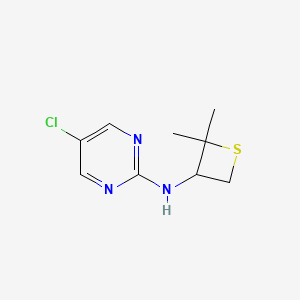
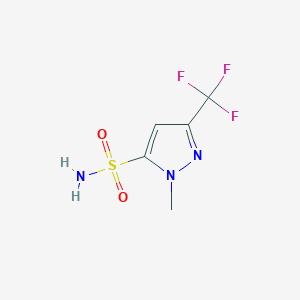
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol](/img/structure/B12950743.png)
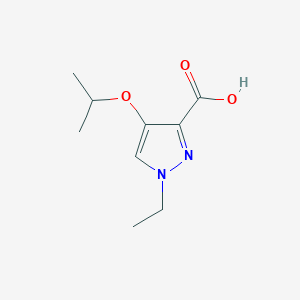

![3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B12950764.png)


![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene](/img/structure/B12950780.png)
